4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid
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Overview
Description
4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid is a synthetic organic compound with the molecular formula C9H14FNO4 and a molecular weight of 219.21 g/mol This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a fluorine atom, and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid typically involves the protection of an amino acid precursor with a tert-butoxycarbonyl group, followed by fluorination and subsequent reactions to introduce the butenoic acid moiety . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The fluorine atom and other functional groups can participate in substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: Research on potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the amino group can form hydrogen bonds, while the fluorine atom can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
4-{[(Tert-butoxy)carbonyl]amino}methylbenzoic acid: This compound shares the Boc-protected amino group but differs in the aromatic ring structure.
(S)-2-{[(Tert-butoxy)carbonyl]amino}-5-{[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]}pentanoic acid: This compound has a similar Boc-protected amino group but includes a more complex structure with additional functional groups.
Uniqueness: 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid is unique due to its combination of a Boc-protected amino group, a fluorine atom, and a butenoic acid moiety. This combination imparts distinct chemical properties, making it valuable for specific research applications and synthetic pathways .
Properties
Molecular Formula |
C9H14FNO4 |
---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid |
InChI |
InChI=1S/C9H14FNO4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h4H,5H2,1-3H3,(H,11,14)(H,12,13) |
InChI Key |
SQRJSQXBBOCEKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=C(C(=O)O)F |
Origin of Product |
United States |
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